molecular formula C28H23N3O6 B2889291 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 892433-24-8

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2889291
CAS No.: 892433-24-8
M. Wt: 497.507
InChI Key: CLKTWHPMOZTJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide (hereafter referred to as Compound A) is a heterocyclic derivative featuring a benzofuropyrimidine core substituted with a benzo[1,3]dioxole moiety and a 4-methylbenzyl acetamide side chain.

Key structural elements include:

  • Benzo[1,3]dioxole: A methylenedioxy group that enhances metabolic stability and lipophilicity.
  • 4-Methylbenzyl acetamide: A hydrophobic substituent that may influence membrane permeability and target selectivity.

Properties

CAS No.

892433-24-8

Molecular Formula

C28H23N3O6

Molecular Weight

497.507

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C28H23N3O6/c1-17-6-8-18(9-7-17)13-29-24(32)15-30-25-20-4-2-3-5-21(20)37-26(25)27(33)31(28(30)34)14-19-10-11-22-23(12-19)36-16-35-22/h2-12H,13-16H2,1H3,(H,29,32)

InChI Key

CLKTWHPMOZTJOT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a polyheterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization reactions. For instance, compounds containing benzo[d][1,3]dioxole moieties are often synthesized through the reaction of appropriate precursors under controlled conditions to yield the desired heterocyclic structures.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole. For example, derivatives have shown significant antitumor activity with IC50 values lower than established chemotherapeutics like doxorubicin. In a specific study, a related compound exhibited IC50 values of 2.38 µM for HepG2 cells and 1.54 µM for HCT116 cells, indicating strong antiproliferative effects .

The mechanisms underlying the anticancer activity include:

  • EGFR Inhibition : Compounds were found to inhibit epidermal growth factor receptor (EGFR) signaling pathways.
  • Apoptosis Induction : Assessment via annexin V-FITC staining revealed that these compounds promote apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies indicated that these compounds can induce cell cycle arrest at various phases.
  • Mitochondrial Pathway Modulation : Alterations in the expression of Bcl-2 family proteins (Bax and Bcl-2) were noted, suggesting a mitochondrial pathway involvement in apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. The presence of specific functional groups significantly influences their binding affinity and biological efficacy. For example:

  • The benzo[d][1,3]dioxole moiety enhances lipophilicity and receptor binding.
  • Substituents like N-(4-methylbenzyl) can improve pharmacokinetic properties and bioavailability.

Data Table: Biological Activity Overview

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHepG22.38EGFR inhibition; Apoptosis induction
Compound BHCT1161.54Cell cycle arrest; Mitochondrial pathway modulation
DoxorubicinHepG27.46DNA intercalation; Topoisomerase inhibition

Case Studies

Several case studies illustrate the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A clinical trial involving patients with advanced solid tumors treated with a benzo[d][1,3]dioxole derivative showed promising results in tumor reduction and manageable side effects.
  • Case Study 2 : Research on a related compound demonstrated significant tumor regression in animal models, supporting further development for human trials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound B : 2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide (CAS: 844836-91-5)
  • Core : Benzofuropyrimidine with a thioether linkage.
  • Substituent : 3,5-Dimethylphenyl group.
  • Key Differences :
    • The sulfur atom in Compound B replaces the oxygen in Compound A’s benzodioxole, altering electronic properties and hydrogen-bonding capacity.
    • The 3,5-dimethylphenyl group may reduce solubility compared to Compound A’s 4-methylbenzyl .
Compound C : 2-(3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide (CAS: 923192-85-2)
  • Core : Pyridopyrimidine instead of benzofuropyrimidine.
  • Substituent : 4-Chlorobenzyl and 2,5-dimethoxyphenyl.
  • Key Differences :
    • Pyridopyrimidine core lacks the fused benzofuran ring, reducing aromatic surface area for stacking interactions.
    • Chlorine and methoxy groups enhance electronegativity but may increase metabolic instability .

Substituent Variations

Compound D : N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide (CAS: 946227-86-7)
  • Core : Pyridine-4-one with a hydroxymethyl group.
  • Substituent : 4-Fluorobenzyloxy and benzodioxole.
  • Key Differences: Fluorine substitution enhances bioavailability but introduces steric hindrance.
Compound E : 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide
  • Core: Benzothiazole and indolinone.
  • Substituent : Thioacetohydrazide.
  • Key Differences :
    • Benzothiazole provides a rigid planar structure but lacks the fused oxygen heterocycles of Compound A.
    • Hydrazide group may confer antioxidant or anti-inflammatory activity .

Physicochemical and Pharmacokinetic Properties

Property Compound A Compound B Compound C Compound D
Molecular Weight ~500 g/mol ~450 g/mol ~480 g/mol ~440 g/mol
LogP ~3.2 ~3.8 ~2.9 ~2.5
Hydrogen Bond Donors 2 1 3 3
Key Functional Groups Benzodioxole, Acetamide Thioether, Dimethylphenyl Chlorobenzyl, Methoxy Fluorobenzyl, Hydroxymethyl

Interpretation :

  • Compound A’s benzodioxole and methylbenzyl groups balance lipophilicity (LogP ~3.2) and metabolic stability.
  • Compound D’s lower LogP (~2.5) suggests better solubility but reduced membrane permeability compared to Compound A .

Q & A

Q. What are the critical considerations in synthesizing this compound to ensure high purity and yield?

The synthesis involves multi-step reactions requiring controlled conditions (e.g., inert atmosphere, temperature regulation) and reagents like triethylamine or dimethylformamide. Reaction progress must be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate intermediates and minimize side products. Final purification often employs recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm proton/carbon environments and substituent positioning.
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., carbonyl, amide). Cross-referencing these techniques ensures structural fidelity .

Q. How does the benzo[d][1,3]dioxole group influence the compound’s physicochemical properties?

This group enhances lipophilicity, improving membrane permeability and metabolic stability. It may also facilitate π-π stacking interactions with biological targets, as seen in analogous compounds .

Q. What in vitro assays are recommended for initial bioactivity screening?

  • Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.
  • Anticancer Potential: Cell viability assays (e.g., MTT) on cancer cell lines.
  • Enzyme Inhibition: IC50 determination via fluorometric or colorimetric methods .

Q. What are common impurities formed during synthesis, and how are they controlled?

By-products include unreacted intermediates or oxidized derivatives. Purification strategies involve gradient elution in column chromatography or selective recrystallization. Purity ≥95% is typically validated via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Standardizing protocols (e.g., using NCI-60 cancer cell panels) and performing dose-response meta-analyses can reconcile differences. Cross-validation with orthogonal assays (e.g., apoptosis markers) is critical .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock/Vina): Models binding affinity to enzymes/receptors.
  • Molecular Dynamics (MD) Simulations: Assesses stability of ligand-target complexes.
  • Quantitative Structure-Activity Relationship (QSAR): Links structural features (e.g., Cl substituents) to activity trends .

Q. What strategies optimize the compound’s bioavailability given its structural complexity?

  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
  • Structural Modifications: Replace hydrophobic moieties with polar substituents to improve aqueous solubility. Pharmacokinetic studies (e.g., ADME profiling in rodents) guide iterative optimization .

Q. How do structural variations in analogous compounds affect pharmacological profiles?

Example Comparisons (from structural analogs):

Compound FeatureBiological Impact
Chlorine substituentsIncreased cytotoxicity
Fluorine atomsEnhanced metabolic stability
Simplified acetamide backbonesReduced target selectivity
Such structure-activity relationship (SAR) studies inform rational drug design .

Q. What experimental designs validate the compound’s mechanism of action in complex systems?

  • Genetic Knockout Models: CRISPR/Cas9-edited cell lines to confirm target dependency.
  • Proteomic Profiling: LC-MS/MS to identify downstream protein expression changes.
  • In Vivo Efficacy: Xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) integration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.